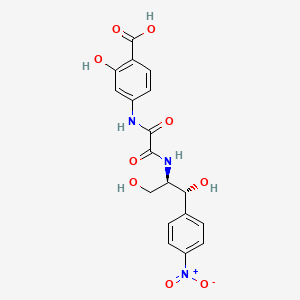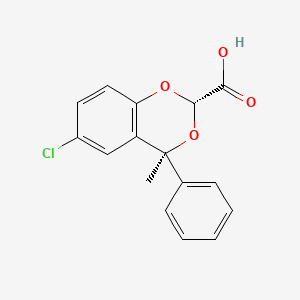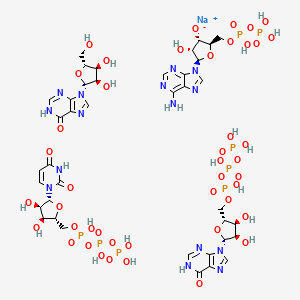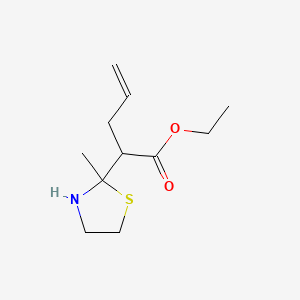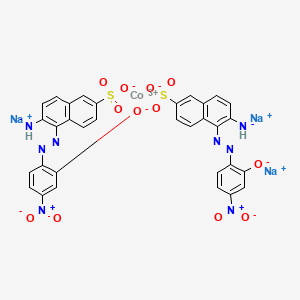
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium: is a complex coordination compound. It is characterized by its intricate structure, which includes cobalt as the central metal ion coordinated with multiple ligands. This compound is notable for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium typically involves the following steps:
Ligand Preparation: The ligands, 6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-), are synthesized through a series of reactions starting from naphthalene derivatives. The process involves nitration, reduction, and diazotization followed by azo coupling.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt chloride or cobalt nitrate, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the pure trisodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Ligand Synthesis: Large quantities of the ligands are synthesized using optimized reaction conditions to maximize yield and purity.
Complexation: The ligands are then introduced into a reactor containing the cobalt salt solution. The reaction parameters, such as temperature, pH, and stirring rate, are carefully controlled to ensure consistent product quality.
Isolation and Purification: The complex is isolated through filtration or centrifugation and then purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Analytical Chemistry: It serves as a reagent in colorimetric assays for the detection of specific ions and molecules.
Biology and Medicine
Biological Staining: The compound is used as a staining agent in microscopy to highlight specific cellular components.
Medical Imaging:
Industry
Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and inks.
Electronics: It is utilized in the fabrication of electronic components due to its conductive properties.
作用機序
The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various molecular targets. The ligands play a crucial role in stabilizing the complex and modulating its reactivity. The pathways involved include:
Electron Transfer: The cobalt center can participate in electron transfer reactions, facilitating redox processes.
Ligand Exchange: The ligands can be exchanged with other molecules, leading to changes in the compound’s chemical behavior.
類似化合物との比較
Similar Compounds
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, disodium
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, tetrasodium
Uniqueness
The trisodium variant of the compound is unique due to its specific sodium ion coordination, which affects its solubility, stability, and reactivity. This makes it particularly suitable for certain industrial and research applications where these properties are critical.
特性
CAS番号 |
77630-54-7 |
|---|---|
分子式 |
C32H18CoN8O12S2.3Na C32H18CoN8Na3O12S2 |
分子量 |
898.6 g/mol |
IUPAC名 |
trisodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O6S.Co.3Na/c2*17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;;;;/h2*1-8H,(H3-,17,18,19,21,24,25,26);;;;/q2*-1;+3;3*+1/p-4 |
InChIキー |
LOAAKAXNOPNKBY-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].[Na+].[Na+].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



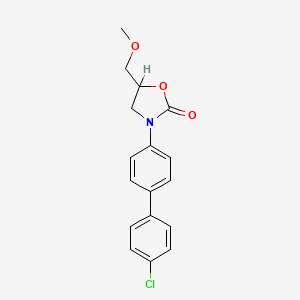

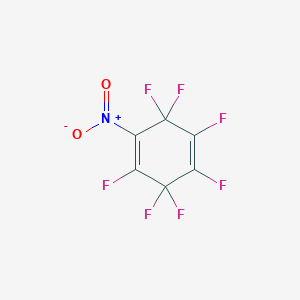
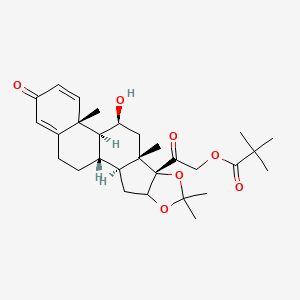
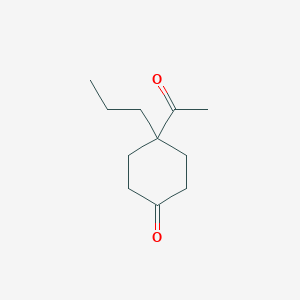
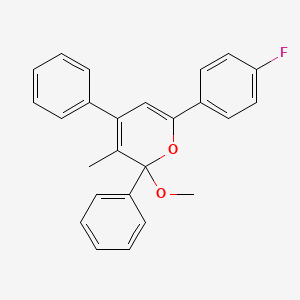
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
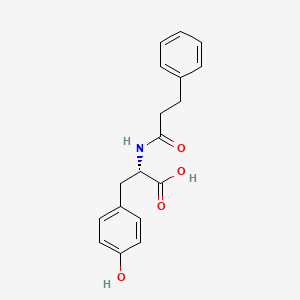
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
